7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one
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Overview
Description
7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ZrCl4 as a catalyst at 70°C for 1-2 hours, followed by the addition of K2CO3 in DMF at 128°C for 3-6 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and H2O2.
Reduction: Common reducing agents include NaBH4 and LiAlH4.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]-chromen-6-one: Another heterocyclic compound with similar structural features.
6H-benzo[c]chromen-6-one derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Uniqueness
7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one is unique due to its specific arrangement of nitrogen atoms within the naphthyridine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
61319-89-9 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one |
InChI |
InChI=1S/C12H12N2O/c15-12-8-3-1-2-4-10(8)14-11-7-13-6-5-9(11)12/h5-7H,1-4H2,(H,14,15) |
InChI Key |
LTALMVPMSPZBJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(N2)C=NC=C3 |
Origin of Product |
United States |
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